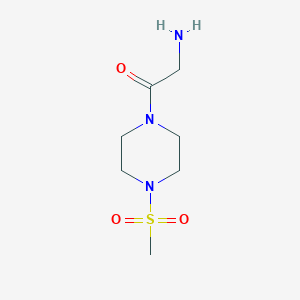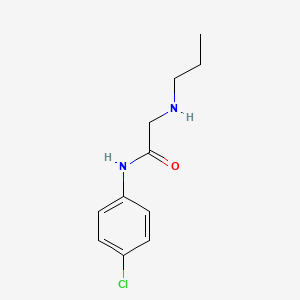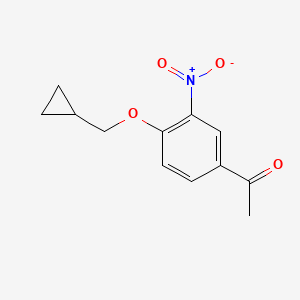![molecular formula C12H15N3O2 B1460807 1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid CAS No. 1036628-07-5](/img/structure/B1460807.png)
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid
Overview
Description
The compound is a derivative of benzimidazole and contains a carboxylic acid group and a dimethylaminoethyl group . It’s worth noting that compounds with similar structures, such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA), are important acrylic monomers that give basic properties to copolymers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like DMAEMA are synthesized via atom transfer radical polymerization (ATRP) . The tertiary amine groups of DMAEMA units were modified using different alkyl halides to introduce permanent cationic, quaternary ammonium salt moieties, randomly distributed along the polymer chains .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and FTIR . These techniques could potentially be used to analyze the structure of “1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid”.Chemical Reactions Analysis
Similar compounds like DMAEMA are known to undergo radical copolymerizations . The behavior of these systems involving amine monomers is related to the ability of DMAEMA to form assemblies with different reactivity due to hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It’s also known to be a temperature-responsive polymer .Scientific Research Applications
Gastric Antisecretion Activity : A study by Terashima, Muraoka, and Ono (1995) investigated the gastric antisecretion activity of a related compound, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]- 4-dimethylamino-5-pyrimidinecarboxylate. It was found to be a potential H+/K(+)-ATPase inhibitor, impacting acid secretion in parietal cells. This implies potential applications in conditions like ulcers or acid reflux (Terashima, Muraoka, & Ono, 1995).
Synthesis and Pharmacological Properties : Another study by Terashima et al. (1995) synthesized a similar compound and evaluated its antiulcer properties. This compound also acted as a H+/K(+)-ATPase inhibitor and showed protective activity against gastric lesions in rats, indicating its therapeutic potential in gastrointestinal disorders (Terashima et al., 1995).
Synthetic Applications : A study by Meziane et al. (1998) focused on the synthetic utility of ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate, a compound structurally related to 1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid. This research highlights its use in synthesizing a range of chemical compounds, indicating its role in organic chemistry and drug development (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).
Chemical Transformations and Biological Activity : Research by Ram et al. (1992) explored the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. This study revealed the potential antineoplastic and antifilarial activities of these compounds, suggesting their applicability in treating cancer and parasitic infections (Ram et al., 1992).
Fluorescent and Colorimetric pH Sensors : Liu et al. (2015) developed fluorescent sensors based on N-[2-(dimethylamino)ethyl]benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide and its derivatives. These compounds exhibited significant changes in fluorescence and color in response to pH changes, indicating their potential use in chemical sensing and diagnostics (Liu et al., 2015).
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of “1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid”, its potential applications, and its safety profile. It would also be interesting to explore its potential as a monomer in the production of polymers with a wide range of applications .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)5-6-15-8-13-10-7-9(12(16)17)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXADSSUVVOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)
![8-Fluorooxazolo[4,5-c]quinoline](/img/structure/B1460727.png)


![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)

![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)




